molecular formula C16H24N2O B2723050 4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine CAS No. 2380063-29-4

4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine

Cat. No. B2723050
CAS RN: 2380063-29-4
M. Wt: 260.381
InChI Key: DXGWZUSUSCREJR-UHFFFAOYSA-N
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Description

“4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine” is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.381. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for a similar compound involved O-[11C]methylation of a desmethyl precursor with [11C]methyl iodide .


Molecular Structure Analysis

The molecular structure of “4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine” includes a piperidine ring attached to a pyridine ring via a methoxy group. The piperidine ring is further substituted with a cyclopropylmethyl group.


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

While the specific mechanism of action for “4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine” is not mentioned in the search results, a similar compound was evaluated as a positron emission tomography (PET) radiotracer for imaging metabotropic glutamate receptor 2 in the rat brain .

Future Directions

The future directions for research on “4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine” and similar compounds could involve further exploration of their potential as PET tracers for imaging specific receptors in the brain . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[[1-(cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-9-16(6-7-17-13)19-12-15-3-2-8-18(11-15)10-14-4-5-14/h6-7,9,14-15H,2-5,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGWZUSUSCREJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}-2-methylpyridine

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